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Compound of Interest

Compound Name:
6-Methoxy-2-(p-

tolyl)benzo[d]thiazole

Cat. No.: B1611090 Get Quote

The benzothiazole moiety is a privileged heterocyclic structure in medicinal chemistry and

materials science, demonstrating a broad spectrum of biological activities including

antimicrobial, anticancer, and neuroprotective properties.[1] The specific analogue, 6-Methoxy-
2-(p-tolyl)benzo[d]thiazole, combines this versatile core with a methoxy group, a common

substituent for modulating electronic properties and metabolic stability, and a p-tolyl group,

which can influence receptor binding and pharmacokinetic profiles. Accurate and

comprehensive spectroscopic characterization is the cornerstone of validating the synthesis

and purity of such compounds, providing irrefutable evidence of their molecular structure. This

guide offers a detailed exploration of the expected spectroscopic data for 6-Methoxy-2-(p-
tolyl)benzo[d]thiazole, grounded in established principles and data from closely related

structures.

Molecular Structure
Caption: Molecular structure of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is paramount for elucidating the proton

environment of a molecule. In 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, the key diagnostic

signals will be the singlets for the methoxy and tolyl-methyl protons, and the distinct aromatic
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spin systems of the benzothiazole and p-tolyl moieties. The chemical shifts are influenced by

the electron-donating methoxy group and the overall aromatic system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.95 d 2H

Protons ortho to the

benzothiazole on the

p-tolyl ring

~7.85 d 1H
H-4 proton of the

benzothiazole ring

~7.30 d 2H

Protons meta to the

benzothiazole on the

p-tolyl ring

~7.20 d 1H
H-7 proton of the

benzothiazole ring

~7.05 dd 1H
H-5 proton of the

benzothiazole ring

~3.90 s 3H
Methoxy (-OCH₃)

protons

~2.40 s 3H
Methyl (-CH₃) protons

of the p-tolyl group

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): At least 3 seconds.

Spectral Width (sw): 0-12 ppm.

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by

phase and baseline correction. Reference the spectrum to the residual solvent peak of

CDCl₃ at 7.26 ppm.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The spectrum of 6-
Methoxy-2-(p-tolyl)benzo[d]thiazole will be characterized by a significant number of signals

in the aromatic region (100-160 ppm), a downfield signal for the C=N carbon of the thiazole

ring, and upfield signals for the methoxy and methyl carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~168.0 C2 (S-C=N)

~158.0 C6 (C-OCH₃)

~148.0 C8a (bridgehead)

~141.0 Quaternary carbon of p-tolyl (C-CH₃)

~136.0 C4a (bridgehead)

~131.0 Quaternary carbon of p-tolyl (C-benzothiazole)

~129.5
Carbons meta to the benzothiazole on the p-

tolyl ring

~127.0
Carbons ortho to the benzothiazole on the p-

tolyl ring

~124.0 C4

~116.0 C5

~104.0 C7

~56.0 Methoxy (-OCH₃)

~21.5 Methyl (-CH₃) of p-tolyl

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: A 100 MHz (or corresponding field strength for the ¹H NMR) spectrometer.

Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 512 to 2048 scans are typically required due to the low natural

abundance of ¹³C.
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Relaxation Delay (d1): 2 seconds.

Spectral Width (sw): 0-200 ppm.

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation

pattern of a molecule, which is crucial for confirming its identity. For 6-Methoxy-2-(p-
tolyl)benzo[d]thiazole, Electron Ionization (EI) would likely lead to significant fragmentation,

while Electrospray Ionization (ESI) would predominantly show the protonated molecular ion

[M+H]⁺.

Predicted Mass Spectrometry Data (ESI-MS)

m/z Assignment

256.08 [M+H]⁺

Proposed Fragmentation Pathway (EI-MS)

[M]⁺˙
m/z 255

[M - CH₃]⁺
m/z 240

- •CH₃

[M - OCH₃]⁺
m/z 224

- •OCH₃

[p-tolyl]⁺
m/z 91

cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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